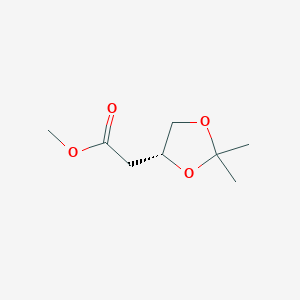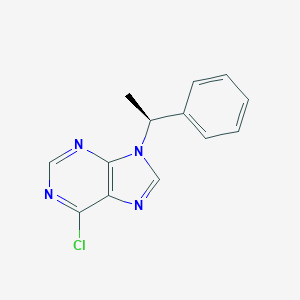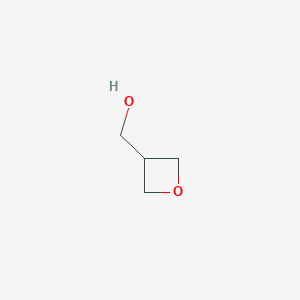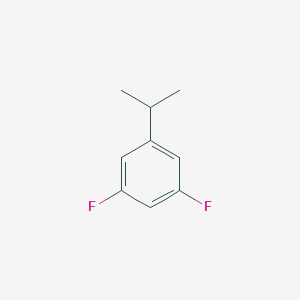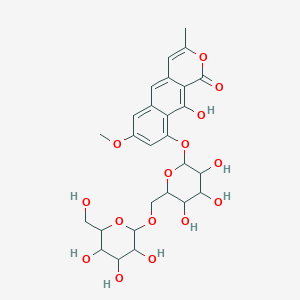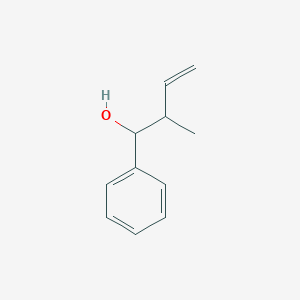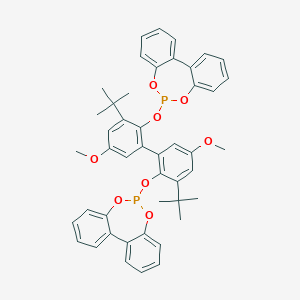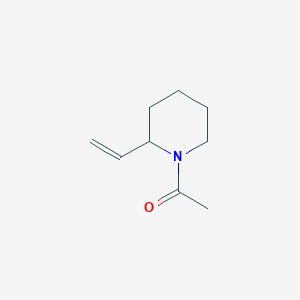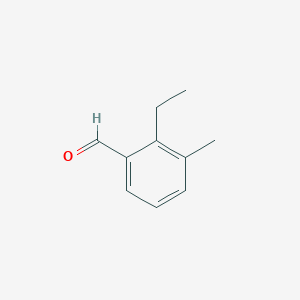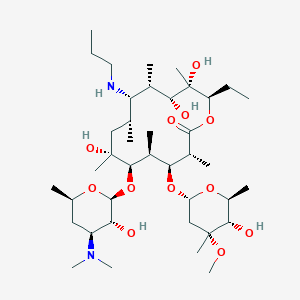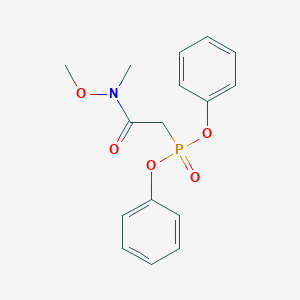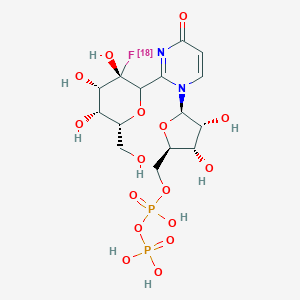
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose (UDP-GalF) is a nucleotide sugar that plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules.
Mecanismo De Acción
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose acts as a substrate for various glycosyltransferases, which transfer the sugar moiety to the acceptor molecule. The transfer of the sugar moiety results in the formation of glycoconjugates. The reaction is catalyzed by specific enzymes that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate.
Efectos Bioquímicos Y Fisiológicos
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is a useful tool for studying various biological processes. It can be used to study the biosynthesis of glycoconjugates, bacterial lipopolysaccharides, and glycosphingolipids. However, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has some limitations for lab experiments. It is a relatively expensive reagent, and the enzymatic synthesis method requires the use of recombinant enzymes, which can be time-consuming and expensive.
Direcciones Futuras
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is an important molecule with various applications in biological research. Future research should focus on developing more efficient and cost-effective methods for synthesizing Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. Additionally, further studies are needed to investigate the role of Uridine diphosphate-2-fluoro-2-deoxy-D-galactose in various biological processes, including cell adhesion, signaling, and recognition. Finally, the development of novel glycosyltransferases that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate could lead to the synthesis of novel glycoconjugates with potential therapeutic applications.
Métodos De Síntesis
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose can be synthesized using various methods. One of the most commonly used methods is the enzymatic synthesis using recombinant Uridine diphosphate-2-fluoro-2-deoxy-D-galactose synthase. This method involves the use of recombinant enzymes to catalyze the conversion of UDP-Gal to Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. The reaction requires the use of UDP-Gal, 2-fluoro-2-deoxy-D-galactose-1-phosphate, and Mg2+ as cofactor.
Aplicaciones Científicas De Investigación
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been extensively studied for its role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are involved in cell adhesion, signaling, and recognition. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.
Propiedades
Número CAS |
115366-69-3 |
|---|---|
Nombre del producto |
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose |
Fórmula molecular |
C15H23FN2O16P2 |
Peso molecular |
567.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[2-[(3S,4S,5R,6R)-3-(18F)fluoranyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-15(25)11(24)9(22)5(3-19)32-12(15)13-17-7(20)1-2-18(13)14-10(23)8(21)6(33-14)4-31-36(29,30)34-35(26,27)28/h1-2,5-6,8-12,14,19,21-25H,3-4H2,(H,29,30)(H2,26,27,28)/t5-,6-,8-,9+,10-,11+,12?,14-,15-/m1/s1/i16-1 |
Clave InChI |
AQNSRHFCXXTYNM-RSMGQJFNSA-N |
SMILES isomérico |
C1=CN(C(=NC1=O)C2[C@@]([C@H]([C@H]([C@H](O2)CO)O)O)(O)[18F])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Sinónimos |
UDP-2-fluoro-2-deoxygalactose UDP-FDG uridine diphosphate-2-fluoro-2-deoxy-D-galactose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



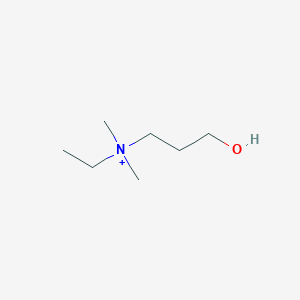
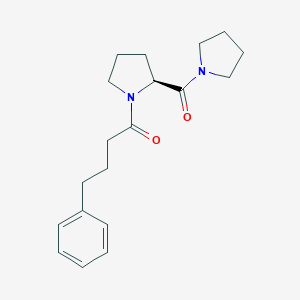
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
